molecular formula C6H4ClF3S B2410265 3-(chloromethyl)-2-(trifluoromethyl)thiophene CAS No. 1221119-72-7

3-(chloromethyl)-2-(trifluoromethyl)thiophene

Cat. No.: B2410265
CAS No.: 1221119-72-7
M. Wt: 200.6
InChI Key: WSXPREOMIXIPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(chloromethyl)-2-(trifluoromethyl)thiophene: is a heterocyclic compound containing a thiophene ring substituted with chloromethyl and trifluoromethyl groups. Thiophene derivatives are known for their aromatic properties and are widely used in organic synthesis, pharmaceuticals, and materials science due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the chloromethylation of 2-(trifluoromethyl)thiophene using formaldehyde and hydrochloric acid under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts and controlled temperature and pressure conditions to facilitate the chloromethylation process .

Chemical Reactions Analysis

Types of Reactions: 3-(chloromethyl)-2-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate)

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

Major Products:

    Substitution: Thiophene derivatives with various functional groups

    Oxidation: Thiophene sulfoxides and sulfones

    Reduction: Thiophene derivatives with difluoromethyl groups

Scientific Research Applications

Chemistry: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is used as a building block in the synthesis of more complex organic molecules. Its unique electronic properties make it valuable in the development of organic semiconductors and conductive polymers .

Biology and Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as pharmaceutical agents. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the materials science industry, this compound is used in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to improve the efficiency and stability of these materials makes it a valuable component .

Comparison with Similar Compounds

Uniqueness: 3-(chloromethyl)-2-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in the synthesis of specialized materials and pharmaceuticals .

Properties

IUPAC Name

3-(chloromethyl)-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3S/c7-3-4-1-2-11-5(4)6(8,9)10/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXPREOMIXIPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.